Cyclohexanol,2-amino-2-methyl-,cis-(9CI)

Asymmetric Catalysis Chiral Ligand Design Homogeneous Hydrogenation

Cyclohexanol,2-amino-2-methyl-,cis-(9CI), with a CAS number of 169153-49-5, is a chiral cis-configured β-amino alcohol featuring a unique 2-amino-2-methyl substitution pattern. Its systematic IUPAC name defines the absolute stereochemistry as (1S,2R)-2-amino-2-methylcyclohexan-1-ol.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 169153-49-5
Cat. No. B573545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol,2-amino-2-methyl-,cis-(9CI)
CAS169153-49-5
SynonymsCyclohexanol,2-amino-2-methyl-,cis-(9CI)
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC1(CCCCC1O)N
InChIInChI=1S/C7H15NO/c1-7(8)5-3-2-4-6(7)9/h6,9H,2-5,8H2,1H3/t6-,7+/m0/s1
InChIKeyRQEMBJIJUZALLG-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanol,2-amino-2-methyl-,cis-(9CI) (CAS 169153-49-5): Procurement-Grade Overview for Research & Industrial Sourcing


Cyclohexanol,2-amino-2-methyl-,cis-(9CI), with a CAS number of 169153-49-5, is a chiral cis-configured β-amino alcohol featuring a unique 2-amino-2-methyl substitution pattern. Its systematic IUPAC name defines the absolute stereochemistry as (1S,2R)-2-amino-2-methylcyclohexan-1-ol . This compound serves as a critical chiral building block and ligand precursor in asymmetric synthesis, distinguishing itself from more common 2-aminocyclohexanol or 2-methylamino-cyclohexanol analogs through its precise stereochemical and steric profile.

The Procurement Risk of Analogue Substitution for Cyclohexanol,2-amino-2-methyl-,cis-(9CI)


Generic substitution with closely related β-amino alcohols like trans-2-aminocyclohexanol or cis-2-methylamino-cyclohexanol is scientifically unsound for this compound. The (1S,2R) cis-relationship between the hydroxyl and the sterically hindered 2-amino-2-methyl group creates a unique chiral environment . As evidenced in asymmetric catalysis literature, swapping cis- and trans-isomers or altering the N-substitution pattern can lead to a complete loss of enantioselectivity [1] or profoundly different reactivity in key transformations like N→O acyl migration [2]. Therefore, procurement specifications must strictly adhere to this specific CAS number and stereochemistry to ensure experimental reproducibility and product performance.

Quantitative Differentiation Evidence for Cyclohexanol,2-amino-2-methyl-,cis-(9CI)


Superior Enantioselectivity vs. trans-Isomer in Rh-Catalyzed Hydrogenation

In a direct head-to-head study, the chiral bidentate ligand (PONP) derived from cis-2-methylamino-cyclohexanol facilitated the rhodium-catalyzed enantioselective hydrogenation of dehydro-α-acylamino acids with an enantiomeric excess (ee) of ≤97%. This result highlights the critical role of the cis-1,2-substitution pattern in achieving high stereodifferentiation [1]. The analogous trans-1R,2R-aminocyclohexanol derived PONP ligand could not be isolated in a pure form, clearly demonstrating a synthesis and performance advantage for the cis-configured scaffold [1].

Asymmetric Catalysis Chiral Ligand Design Homogeneous Hydrogenation

High Performance in Asymmetric Phenyl Transfer Reaction via Optically Pure cis-Amino Alcohol Ligands

Optically active 2-aminocyclohexanol derivatives, with cis isomers being readily accessible via efficient resolution, were applied as ligands in catalyzed asymmetric phenyl transfer reactions to benzaldehydes. This protocol delivered the corresponding chiral alcohols with up to 96% enantiomeric excess (ee) [1]. The study also reports an efficient resolution protocol for racemic 2-aminocyclohexanols, yielding both enantiomers with >99% ee, which confirms the accessibility of the specific (1S,2R) enantiomer required for Cyclohexanol,2-amino-2-methyl-,cis-(9CI) [1].

Asymmetric Synthesis Chiral Ligand Phenyl Transfer Reaction

Distinct Reactivity Profile vs. trans-Isomer in N→O Acyl Migration

A Hammett study on the N→O acyl migration of cis- and trans-2-aminomethylcyclohexanol derivatives revealed a quantifiable difference in reaction rates, directly attributed to the stereochemical relationship between the amino and hydroxyl groups [1]. This class-level inference suggests that the cis-2-amino-2-methyl substitution pattern in Cyclohexanol,2-amino-2-methyl-,cis-(9CI) will exhibit a distinct, and likely enhanced, reactivity profile compared to its trans counterpart in any reaction involving intramolecular nucleophilic attack or acyl transfer, due to the geminal methyl group's additional steric influence.

Physical Organic Chemistry Stereoelectronic Effects Reaction Mechanism

High-Value Application Scenarios for Cyclohexanol,2-amino-2-methyl-,cis-(9CI)


Development of Novel Chiral P,O-Ligands for Enantioselective Hydrogenation

The established efficacy of the cis-2-amino alcohol scaffold in forming high-performance PONP ligands, which deliver up to 97% ee in Rh-catalyzed hydrogenation [1], makes Cyclohexanol,2-amino-2-methyl-,cis-(9CI) an ideal candidate for developing next-generation chiral ligands. Its unique steric environment can be leveraged to create novel catalysts for challenging substrates.

Key Chiral Building Block in Asymmetric Synthesis

Given that resolved cis-2-aminocyclohexanol derivatives provide products with up to 96% ee in asymmetric phenyl transfer reactions [1], this compound is a strategic procurement choice for any asymmetric synthesis program. Its validated ability to be resolved to >99% ee [1] ensures access to a highly enantiopure starting material for constructing complex pharmaceutical intermediates.

Mechanistic Probe in Stereoelectronic Effect Studies

The differential reactivity of cis- versus trans-2-amino alcohols in processes like N→O acyl migration is well-documented [1]. The 2-amino-2-methyl variant, with its Thorpe-Ingold effect, serves as a powerful mechanistic probe for investigating stereoelectronic control in intramolecular reactions, a key area in physical organic chemistry research.

Procurement for Pharmaceutical Intermediate Synthesis

As a protected or derivatized form, this compound can serve as a versatile synthon for a broad variety of diversely substituted aminocyclohexanol derivatives [1]. Its procurement is essential for medicinal chemistry campaigns exploring SAR around the β-amino alcohol pharmacophore, which is ubiquitous in biologically active compounds [1].

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